N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide

Melatonin receptor pharmacology MT₁/MT₂ selectivity profiling Sleep and circadian rhythm research

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide (CAS 877382-04-2, molecular formula C₁₈H₁₉N₃O₂, MW 309.36) is a synthetic small molecule belonging to the 2-phenylimidazo[1,2-a]pyridineacetamide class. Its core imidazo[1,2-a]pyridine scaffold serves as a non-indole bioisostere of the melatonin indole ring, enabling engagement with melatonin MT₁ and MT₂ receptors.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 877382-04-2
Cat. No. B12600959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide
CAS877382-04-2
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(N=C2N1C=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-13(22)19-11-10-16-18(14-6-4-3-5-7-14)20-17-9-8-15(23-2)12-21(16)17/h3-9,12H,10-11H2,1-2H3,(H,19,22)
InChIKeyPFEVVGKALCRUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide (CAS 877382-04-2): Chemical Identity, Core Scaffold, and Pharmacological Target Class


N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide (CAS 877382-04-2, molecular formula C₁₈H₁₉N₃O₂, MW 309.36) is a synthetic small molecule belonging to the 2-phenylimidazo[1,2-a]pyridineacetamide class [1]. Its core imidazo[1,2-a]pyridine scaffold serves as a non-indole bioisostere of the melatonin indole ring, enabling engagement with melatonin MT₁ and MT₂ receptors [1]. The compound was explicitly characterized as compound 13 in El Kazzouli et al. (2011), where it demonstrated dual nanomolar binding affinity for both human MT₁ (Ki = 28 nM) and MT₂ (Ki = 8 nM) receptors in competition radioligand binding assays [1]. The calculated physicochemical profile includes a topological polar surface area (PSA) of 59.12 Ų and a computed LogP of 3.53, suggesting moderate lipophilicity consistent with potential blood-brain barrier penetration .

Why N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide Cannot Be Replaced by Generic Melatoninergic Ligands: Structural, Pharmacological, and Physicochemical Differentiation


The imidazo[1,2-a]pyridineacetamide scaffold is not interchangeable with indole-based melatonin receptor ligands because the replacement of the indole NH with a bridgehead nitrogen alters hydrogen-bonding capacity, π-stacking geometry, and metabolic vulnerability [1]. Within the imidazo[1,2-a]pyridine sub-series, even minor side-chain modifications produce drastic shifts in MT₁/MT₂ selectivity: compound 8—the N-methyl-propionamide congener—exhibits pronounced MT₂ selectivity (MT₁/MT₂ ratio = 19), whereas compound 13 (the target compound) displays balanced dual-receptor affinity (MT₁ Ki = 28 nM; MT₂ Ki = 8 nM) [1]. Furthermore, the ethylacetamide side chain in compound 13 confers a distinct LogP (3.53) and PSA (59.12 Ų) compared to both endogenous melatonin (LogP ≈ 1.6–2.2, PSA ≈ 54–58 Ų) and the marketed agonist agomelatine (LogP ≈ 2.5–2.9, PSA ≈ 38 Ų), meaning that generic substitution with any other melatoninergic ligand—whether indolic, naphthalenic, or a different imidazopyridine congener—would alter the balance of receptor subtype engagement, lipophilicity-driven tissue distribution, and hydrogen-bonding potential, thereby invalidating pharmacological conclusions drawn from prior studies using this specific compound .

Quantitative Differential Evidence for N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide (CAS 877382-04-2) Versus Closest Analogs


Balanced Dual MT₁/MT₂ Receptor Affinity Versus MT₂-Selective Congener Compound 8, a Direct Head-to-Head Comparison

In the same radioligand binding assay using 2-[¹²⁵I]-iodomelatonin as the competing radioligand, compound 13 (the target compound) exhibited balanced dual nanomolar affinity for both human MT₁ (Ki = 28 nM) and MT₂ (Ki = 8 nM) receptors, resulting in an MT₁/MT₂ selectivity ratio of 3.5 [1]. In contrast, compound 8—the N-methyl-propionamide analog differing only in the amide side chain—showed a pronounced MT₂ preference with an MT₁/MT₂ selectivity ratio of 19 [1]. This 5.4-fold difference in selectivity ratio means that compound 13 engages both receptor subtypes nearly equipotently, whereas compound 8 preferentially targets MT₂, which may produce divergent functional outcomes in tissues where MT₁ and MT₂ are co-expressed [1].

Melatonin receptor pharmacology MT₁/MT₂ selectivity profiling Sleep and circadian rhythm research

Scaffold Differentiation: Imidazo[1,2-a]pyridine (Non-Indole) Bioisostere Versus Indole-Based Endogenous Melatonin, with Quantitative Affinity Comparison

The target compound replaces the indole nucleus of melatonin with an imidazo[1,2-a]pyridine core, a recognized bioisosteric strategy to mitigate the metabolic liabilities of the indole ring while retaining melatonin receptor engagement [1]. Endogenous melatonin binds human MT₁ and MT₂ with Ki values reported in the range of 0.12–0.53 nM and 0.16–0.31 nM, respectively [2]. The target compound's MT₂ affinity (Ki = 8 nM) is approximately 26–50-fold weaker than that of melatonin, while its MT₁ affinity (Ki = 28 nM) is approximately 53–233-fold weaker [1][2]. However, the key differentiation is structural: the imidazo[1,2-a]pyridine scaffold eliminates the indole NH, a known site of Phase I oxidative metabolism, and replaces it with a bridgehead nitrogen that is not susceptible to N-dealkylation or hydroxylation at the equivalent position [1].

Melatonin bioisostere design Non-indole scaffold Medicinal chemistry lead optimization

Physicochemical Differentiation: Higher Lipophilicity (LogP) Versus Marketed Agonist Agomelatine, with Implications for CNS Permeability

The computed LogP of compound 13 is 3.53 (cLogP), compared to agomelatine (marketed MT₁/MT₂ agonist) with a LogP of 2.53–2.92, and endogenous melatonin with a LogP of 1.6–2.2 [1]. This represents a ΔLogP of approximately +0.6 to +1.0 over agomelatine and +1.3 to +1.9 over melatonin [1]. The higher lipophilicity of compound 13, combined with its moderate PSA of 59.12 Ų (within the accepted CNS drug-like range of <90 Ų), suggests potentially enhanced passive blood-brain barrier permeation relative to less lipophilic melatonin receptor ligands [1].

Physicochemical profiling CNS drug design Lipophilicity and BBB penetration

Class-Level TSPO Co-Engagement Potential: Imidazo[1,2-a]pyridineacetamide Scaffold as a Privileged Structure for Dual Melatonin-TSPO Targeting

The 2-phenylimidazo[1,2-a]pyridineacetamide scaffold is a well-established privileged structure for both melatonin receptors (MT₁/MT₂) [1] and the 18-kDa translocator protein (TSPO, formerly peripheral benzodiazepine receptor) [2]. Midzak et al. (2015) demonstrated that close structural analogs of compound 13, differing only in substitution at positions 6 and 8 of the imidazopyridine ring and the para position of the 2-phenyl group, bind TSPO and functionally modulate steroidogenesis in mouse Leydig tumor cells, with some analogs acting as agonists (EC₅₀ 6.99–15.9 μM) and the most lipophilic analogs behaving as antagonists [2]. Although direct TSPO binding data for compound 13 itself are not publicly available, its structural position within this well-characterized SAR series implies potential for dual melatonin-TSPO pharmacology, a unique profile not shared by indole-based melatonin ligands [1][2].

TSPO (translocator protein) Neurosteroidogenesis Multi-target pharmacology

Recommended Research and Procurement Application Scenarios for N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide (CAS 877382-04-2)


MT₁/MT₂ Dual-Receptor Pharmacological Profiling: Screening for Balanced Melatoninergic Agonists or Antagonists

Compound 13 is the preferred procurement choice for in vitro pharmacological assays requiring balanced, moderate-affinity engagement of both MT₁ (Ki = 28 nM) and MT₂ (Ki = 8 nM) receptor subtypes, as opposed to the MT₂-biased congener compound 8 (selectivity ratio = 19) [1]. This balanced profile is particularly relevant for functional assays (cAMP inhibition, β-arrestin recruitment, receptor internalization) where differential MT₁ versus MT₂ activation may produce divergent downstream signaling outcomes. Researchers should prioritize compound 13 over compound 8 when the experimental question concerns the physiological consequences of co-activating both melatonin receptor subtypes simultaneously, such as in studies of MT₁/MT₂ heterodimer function or in tissue preparations where both subtypes are endogenously co-expressed [1].

Non-Indole Melatonin Receptor Ligand Scaffold Development: Serving as a Lead for Metabolic Stability Optimization

Compound 13 should be used as a structural starting point in medicinal chemistry programs aiming to develop metabolically stable melatonin receptor ligands. The imidazo[1,2-a]pyridine core replaces the oxidatively labile indole ring of melatonin, and the ethylacetamide side chain provides a synthetically accessible handle for further derivatization [1]. Its computed LogP of 3.53 and PSA of 59.12 Ų place it within CNS drug-like property space, making it a suitable scaffold for structure-activity relationship (SAR) exploration around brain-penetrant melatoninergic agents [2]. When procuring compound 13 for SAR campaigns, researchers should request purity ≥97% (the typical commercial specification) to ensure reliable structure-activity correlations.

Cross-Target Investigational Studies: Exploring Melatonin-TSPO Pharmacological Crosstalk Using a Dual-Scaffold Tool Compound

For laboratories investigating the intersection between melatonin receptor signaling and TSPO-mediated neurosteroidogenesis—an emerging area in neuroinflammation, traumatic brain injury, and circadian-endocrine disruption—compound 13 offers a unique experimental tool [1][2]. Its imidazo[1,2-a]pyridineacetamide scaffold is a demonstrated privileged structure for both target families, enabling researchers to probe whether a single chemical entity can simultaneously modulate melatonin receptors and TSPO [2]. This dual-target hypothesis cannot be explored with melatonin, agomelatine, or ramelteon, all of which lack the imidazopyridine core required for TSPO engagement [2]. Procurement of compound 13 for such studies should be accompanied by independent purity verification via HPLC-MS due to the structural similarity to inactive synthetic byproducts.

Reference Standard for Analytical Method Development and In Vitro Binding Assay Validation

Compound 13 can serve as a well-characterized reference standard for developing and validating HPLC-UV or LC-MS/MS analytical methods intended for quantifying imidazo[1,2-a]pyridineacetamide derivatives in biological matrices [1]. Its moderate retention (LogP 3.53), well-defined UV chromophore (imidazo[1,2-a]pyridine λmax ~280–320 nm), and commercial availability at defined purity (≥97%) make it suitable as a system suitability standard [2]. Additionally, its known binding constants (MT₁ Ki = 28 nM, MT₂ Ki = 8 nM) allow it to function as a positive control or reference ligand in radioligand displacement assays when calibrating new melatonin receptor binding protocols [1].

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